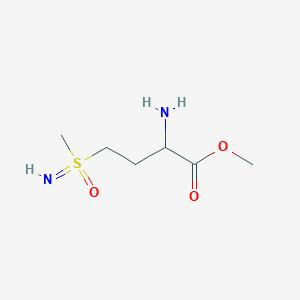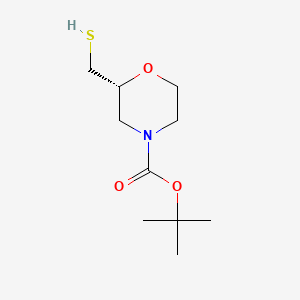
Methyl 2-amino-4-(S-methylsulfonimidoyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of methionine, an essential amino acid, and is known for its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate involves several steps. One common method includes the reaction of methionine with methyl iodide in the presence of a base, followed by oxidation with hydrogen peroxide to introduce the sulfoximine group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoximine group to a sulfide.
Substitution: The amino and imino groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on enzyme activity and protein synthesis.
Medicine: Research explores its potential therapeutic applications, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate involves its interaction with specific molecular targets. It acts as an inhibitor of glutamine synthetase, an enzyme involved in the synthesis of glutamine. By inhibiting this enzyme, the compound affects various metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate can be compared with other similar compounds, such as:
Methionine sulfoximine: A closely related compound with similar inhibitory effects on glutamine synthetase.
Methionine sulfone: An oxidized derivative of methionine with different chemical properties and applications.
Methionine: The parent amino acid from which these derivatives are synthesized
These comparisons highlight the unique properties and applications of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate, particularly its role as an enzyme inhibitor and its potential therapeutic uses.
Propriétés
Formule moléculaire |
C6H14N2O3S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
methyl 2-amino-4-(methylsulfonimidoyl)butanoate |
InChI |
InChI=1S/C6H14N2O3S/c1-11-6(9)5(7)3-4-12(2,8)10/h5,8H,3-4,7H2,1-2H3 |
Clé InChI |
WSPSNLXPVQPOBP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCS(=N)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)




![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)


![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
